molecular formula C23H31N B14175161 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine CAS No. 5838-99-3

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine

Katalognummer: B14175161
CAS-Nummer: 5838-99-3
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: IMCXBORCJCWAHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a butylcyclohexyl group and an ethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine typically involves the reaction of 4-butylcyclohexyl bromide with 4-ethylphenylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclohexyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Butylcyclohexylphenylpyridine
  • 4-Ethylphenylcyclohexylpyridine
  • 4-Butylcyclohexyl-2-phenylpyridine

Uniqueness

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

5838-99-3

Molekularformel

C23H31N

Molekulargewicht

321.5 g/mol

IUPAC-Name

5-(4-butylcyclohexyl)-2-(4-ethylphenyl)pyridine

InChI

InChI=1S/C23H31N/c1-3-5-6-19-9-11-20(12-10-19)22-15-16-23(24-17-22)21-13-7-18(4-2)8-14-21/h7-8,13-17,19-20H,3-6,9-12H2,1-2H3

InChI-Schlüssel

IMCXBORCJCWAHY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.